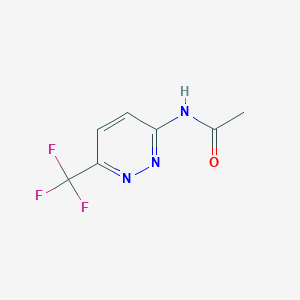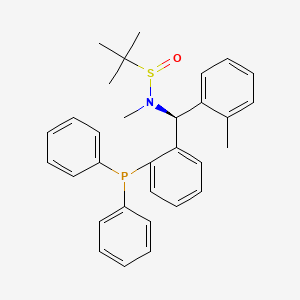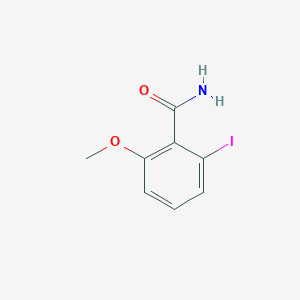
(R)-2-Amino-3-mesitylpropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-mesitylpropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a mesityl group, which is a substituted benzene ring with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-mesitylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the mesityl group, which is then attached to a propanoic acid backbone.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Amination: The amino group is introduced via a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-2-Amino-3-mesitylpropanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Synthesis: To enhance efficiency and scalability.
Automated Chiral Resolution: Using advanced chromatographic techniques.
Purification: Employing crystallization and recrystallization methods to obtain the hydrochloride salt in pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Primary amines.
Substitution Products: Halogenated or nitrated derivatives of the mesityl group.
Chemistry:
Chiral Building Block: Used in the synthesis of chiral molecules for asymmetric synthesis.
Ligand Synthesis: Acts as a precursor for the synthesis of chiral ligands used in catalysis.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural amino acids.
Protein Engineering: Utilized in the study of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of ®-2-Amino-3-mesitylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances its binding affinity and specificity. The compound may act by:
Inhibition: Inhibiting enzyme activity by binding to the active site.
Activation: Activating receptors by mimicking natural ligands.
Pathways: Modulating signaling pathways involved in cellular processes.
相似化合物的比较
®-2-Amino-3-(4-methoxyphenyl)propanoic Acid: Similar structure but with a methoxy group instead of a mesityl group.
Aminoalkyl-H-phosphinic Acids: Analogues with phosphinic acid groups.
Uniqueness:
Mesityl Group: The presence of the mesityl group provides unique steric and electronic properties, enhancing its reactivity and specificity.
Chirality: The chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis.
属性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m1./s1 |
InChI 键 |
QRQGYGQQJMLUMX-RFVHGSKJSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)C[C@H](C(=O)O)N)C.Cl |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


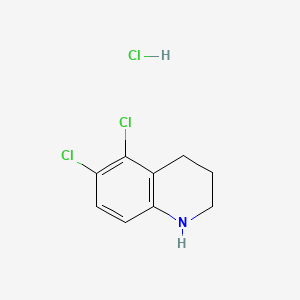



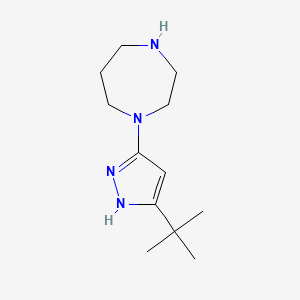
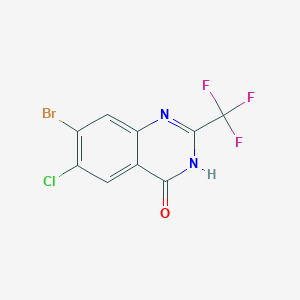
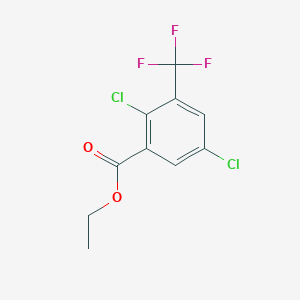
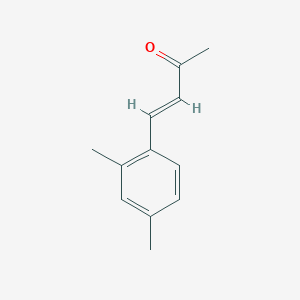
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)
